molecular formula C6H8N2 B7768079 2,3-Dimethylpyrazine CAS No. 25704-73-8

2,3-Dimethylpyrazine

Cat. No.: B7768079
CAS No.: 25704-73-8
M. Wt: 108.14 g/mol
InChI Key: OXQOBQJCDNLAPO-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrazine is an organic compound with the molecular formula C6H8N2. It is a colorless to light yellow liquid with a characteristic roasted odor, reminiscent of nuts and cocoa. This compound is naturally found in various foods such as cocoa, coffee, and roasted meats, contributing to their distinctive flavors .

Mechanism of Action

Target of Action

2,3-Dimethylpyrazine is a compound that is primarily targeted by certain strains of bacteria, such as Rhodococcus erythropolis . These bacteria are capable of degrading this compound, suggesting that the compound interacts with specific enzymes or receptors within these organisms .

Mode of Action

It is known that certain bacteria can metabolize this compound, indicating that it likely interacts with specific enzymes or biochemical pathways within these organisms

Biochemical Pathways

It has been observed that the bacterium strain dp-45, identified as rhodococcus erythropolis, can grow on this compound This suggests that the compound may be involved in certain metabolic pathways within these bacteria

Pharmacokinetics

It is known that certain bacteria can metabolize this compound , suggesting that it is bioavailable to these organisms and can be broken down and excreted

Result of Action

It is known that certain bacteria can metabolize this compound , suggesting that it may have an impact on the metabolic processes within these organisms

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be flammable and can cause skin and eye irritation, as well as respiratory irritation Therefore, the environment in which this compound is used or studied can significantly impact its action and efficacy

Biochemical Analysis

Biochemical Properties

2,3-Dimethylpyrazine interacts with various enzymes, proteins, and other biomolecules. For instance, Agrobacterium radiobacter, which degrades pyrazine, has been used to hydroxylate 2-methyl-, 2-ethyl- and this compound . The nature of these interactions involves the oxidation of these pyrazine compounds .

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DFT calculations revealed that a non-radical mechanism involving two successive [3,3]-σ-rearrangement-type processes is responsible for the diborylation of pyrazine with bis (pinacolato)diboron .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability and degradation, as well as any long-term effects on cellular function, are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the LD50 of this compound is 613mg/kg in rats when administered orally . This indicates that the compound may have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been found that l-threonine is the starting point involving l-threonine-3-dehydrogenase (TDH) and three uncatalyzed reactions to form 2,5-DMP . This indicates that this compound interacts with enzymes such as TDH .

Transport and Distribution

It is known that the compound is widely used in food, tobacco, and other flavorings, indicating that it may interact with transporters or binding proteins .

Subcellular Localization

It is known that the compound is used as a flavoring additive in food, indicating that it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-5,6-dihydropyrazine with an oxidizing agent. Another method includes the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of specific substrates using microbial strains. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce pyrazine carboxylic acids, while reduction can yield dihydropyrazines .

Comparison with Similar Compounds

  • 2,5-Dimethylpyrazine
  • 2,6-Dimethylpyrazine
  • 2-Ethylpyrazine
  • 2,3,5-Trimethylpyrazine

Comparison: 2,3-Dimethylpyrazine is unique due to its specific odor profile and its presence in a variety of natural sources. Compared to other dimethylpyrazines, it has a distinct flavor contribution, making it particularly valuable in the food industry . Additionally, its chemical reactivity and biological activities may differ slightly due to the position of the methyl groups on the pyrazine ring .

Properties

IUPAC Name

2,3-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OXQOBQJCDNLAPO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID4064058
Record name Pyrazine, 2,3-dimethyl-
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour
Record name 2,3-Dimethylpyrazine
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

155.00 to 157.00 °C. @ 760.00 mm Hg
Record name 2,3-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,3-Dimethylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.997-1.030
Record name 2,3-Dimethylpyrazine
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Vapor Pressure

1.5 [mmHg]
Record name 2,3-Dimethylpyrazine
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CAS No.

5910-89-4, 25704-73-8
Record name 2,3-Dimethylpyrazine
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Record name 2,3-Dimethylpyrazine
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Record name Pyrazine, dimethyl-
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Record name Pyrazine, 2,3-dimethyl-
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Record name 2,3-dimethylpyrazine
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Record name 2,3-DIMETHYLPYRAZINE
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Record name 2,3-Dimethylpyrazine
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Synthesis routes and methods

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,3-Dimethylpyrazine and why is it important?

A1: this compound is an organic compound belonging to the pyrazine family, known for its potent aroma. It is a significant contributor to the aroma of various roasted foods and beverages, including cooked rice, sesame seeds, coffee, and certain cheeses like Parmigiano-Reggiano. [, , ]

Q2: How does the concentration of this compound vary in different types of coffee?

A2: While this compound is present in various coffee types, its concentration is relatively low compared to other alkylpyrazines like 2-methylpyrazine and 2,6-dimethylpyrazine. This difference in concentration contributes to the unique flavor profiles of different coffee roasts and varieties. []

Q3: Can the hulling process of pistachios influence their this compound content?

A3: Yes, the hulling process significantly impacts the aroma profile of pistachios, including their this compound content. Research suggests that the dry-dry hulling method leads to a higher concentration of this compound, contributing to a richer aroma in the final product. []

Q4: How does the Maillard reaction influence the production of this compound in food?

A4: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, plays a crucial role in generating the aroma of cooked food. This reaction contributes significantly to the formation of this compound, particularly in thermally processed foods like fried tilapia and roasted sesame oil. [, ]

Q5: Can this compound, alongside other Maillard reaction products, impact human mood?

A5: Research suggests that the aroma of this compound, especially in combination with other Maillard reaction products like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), can potentially influence mood by reducing feelings of anger, hostility, and tension. [, ]

Q6: Does the pH of the Maillard reaction affect the production of this compound?

A6: Yes, the pH of the Maillard reaction influences the type and quantity of aroma compounds produced. A higher pH generally favors the formation of this compound and other potent odorants like DMHF, leading to more intense aroma profiles. []

Q7: Can sesame meal be utilized to generate this compound for flavor enhancement in sesame oil?

A7: Yes, enzymatically treated sesame meal can be used as a source for generating this compound through the Maillard reaction. This method offers a natural approach to enhancing the aroma of low-temperature roasted sesame oil without requiring external addition of flavor compounds. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. []

Q9: Can you describe the synthesis of this compound?

A9: this compound can be synthesized through various methods. One common approach involves reacting biacetyl with ethylene diamine. Another method utilizes 2,3-butylene glycol and ethylene diamine as starting materials. []

Q10: Are there any alternative methods for synthesizing this compound?

A10: Yes, catalytic reactions in the gas-solid phase represent a promising avenue for this compound synthesis. This method holds potential for more efficient and environmentally friendly production compared to traditional methods. []

Q11: How does this compound function as a ligand in coordination chemistry?

A11: this compound acts as a bridging ligand, coordinating with metal ions like copper(I), silver(I), and zinc(II) through its two nitrogen atoms. This coordination leads to the formation of diverse coordination polymers with intriguing structural architectures. [, , , , , , , , , ]

Q12: What kind of structural diversity is observed in this compound-based coordination polymers?

A12: The structural motifs in these polymers range from one-dimensional chains to intricate two- and three-dimensional networks. The final architecture depends on factors like the type of metal ion, counterions present, and the steric effects of this compound and other ligands. [, , , , , , , , , ]

Q13: How do the halides in CuX(this compound) coordination polymers influence their properties?

A13: Replacing the halide (X = Cl, Br, I) in CuX(this compound) coordination polymers significantly alters their thermal stability and luminescence properties. This difference arises from the varying electronegativity and size of the halides, affecting the overall crystal packing and electronic structure. [, ]

Q14: Can the thermal decomposition of this compound-containing coordination polymers be controlled?

A14: Yes, heating these polymers often leads to a stepwise loss of ligands, yielding a series of intermediate coordination polymers with varying ligand-to-metal ratios before ultimately decomposing into metal halides. [, , , , ]

Q15: Can you explain the role of steric hindrance in this compound coordination polymers?

A15: The methyl groups in this compound introduce steric hindrance, influencing the arrangement of ligands around the metal center and affecting the dimensionality and pore size of the resulting coordination framework. [, , ]

Q16: Are there any known interactions of this compound with biological systems?

A16: Currently, there is limited information available on specific interactions of this compound with biological systems beyond its sensory effects. Further studies are needed to explore its potential bioactivity and safety profile comprehensively.

Q17: What analytical techniques are commonly used to identify and quantify this compound?

A18: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for identifying and quantifying this compound in various matrices, including food and beverage samples. Other methods like gas chromatography-olfactometry (GC-O) help evaluate its aroma potency and characteristics. [, , , , , ]

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